4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
61341-30-8 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-2-5-10(8-9)16-12-7-3-6-11-13(12)15(19)17-14(11)18/h3,6-7,9-10,16H,2,4-5,8H2,1H3,(H,17,18,19) |
InChI Key |
SAPACDFRZIECAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2=CC=CC3=C2C(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Isoindole-1,3-dione Core
The isoindole-1,3-dione core is commonly prepared by condensation of phthalic anhydride or its derivatives with ammonia or primary amines. In some processes, protected phthalic acid derivatives (e.g., dimethyl 3-amino-4-hydroxyphthalate) are hydrolyzed and cyclized to form the isoindole-1,3-dione ring system under acidic or basic conditions.
- Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate to 3-amino-4-hydroxyphthalic acid is performed in the presence of bases such as sodium hydroxide at controlled temperatures (e.g., room temperature to 50 °C).
- Cyclization to the isoindole-1,3-dione ring is achieved by heating with organic acids like acetic acid, often in the presence of bases such as triethylamine, at elevated temperatures (~120 °C).
Alternative Aminomethylation Approach
An alternative method involves aminomethylation of the isoindole-1,3-dione core using formaldehyde and the corresponding amine (e.g., 3-methylcyclohexylamine) under reflux in solvents like tetrahydrofuran (THF). This Mannich-type reaction proceeds with good yields (47–93%) and allows direct attachment of the amino substituent to the nitrogen of the imide ring.
- The reaction is monitored by thin-layer chromatography (TLC) and the products are purified by crystallization from ethanol or ethanol/hexane mixtures.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Hydrolysis of protected phthalate | Sodium hydroxide or triethylamine (base) | Water or aqueous | 25–50 | Converts ester to acid for cyclization |
| Cyclization to isoindole-1,3-dione | Acetic acid, triethylamine (base) | Acetic acid | ~120 | Forms isoindole-1,3-dione ring |
| Reduction of hydrazono group | H2 gas, 10% Pd/C catalyst, methanesulfonic acid | Methanol | Room temperature | Converts hydrazono to amine |
| Amino substituent introduction | 3-Methylcyclohexyl acyl chloride, diisopropylethylamine | Acetonitrile | 0–20 | Forms amide or amine linkage |
| Aminomethylation (alternative) | Formaldehyde, 3-methylcyclohexylamine | THF | Reflux (~66) | Mannich reaction for direct amine attachment |
- Yields for the aminomethylation approach range from 47% to 93%, with purification by recrystallization.
- Reduction and substitution steps typically proceed with high efficiency, though exact yields depend on scale and purity of reagents.
- Purification methods include filtration, recrystallization from ethanol or ethanol/hexane mixtures, and chromatographic techniques as needed.
- The described processes allow stereochemical control by selecting appropriate stereoisomers of starting materials such as 3-aminopiperidine derivatives.
- Use of mild reducing agents and controlled temperatures improves selectivity and reduces by-products.
- The aminomethylation method offers a straightforward route with good yields and operational simplicity.
- The processes are scalable and suitable for commercial production due to cost-effectiveness and reproducibility.
| Method | Key Reagents | Solvent(s) | Temperature Range (°C) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Hydrolysis and Cyclization | Sodium hydroxide, acetic acid, triethylamine | Water, acetic acid | 25–120 | High (not specified) | Efficient core formation |
| Reduction and Substitution | H2/Pd-C, methanesulfonic acid, 3-methylcyclohexyl acyl chloride | Methanol, acetonitrile | 0–25 | High (not specified) | Selective amine introduction |
| Aminomethylation (Mannich) | Formaldehyde, 3-methylcyclohexylamine | THF | Reflux (~66) | 47–93 | Simple, good yield, direct method |
The preparation of 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione involves well-established synthetic routes combining hydrolysis, cyclization, reduction, and nucleophilic substitution or aminomethylation. The choice of method depends on available starting materials, desired stereochemistry, and scale. The processes described are supported by detailed research findings and offer efficient, scalable, and selective routes to this compound, suitable for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives
Scientific Research Applications
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interaction with various biological targets, including dopamine receptors and amyloid proteins.
Industrial Applications: It is used in the production of dyes, pigments, and polymer additives due to its stable chemical structure
Mechanism of Action
The mechanism of action of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione involves its interaction with specific molecular targetsThe compound may also inhibit the aggregation of amyloid proteins, indicating its potential in Alzheimer’s disease research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
The positional isomer with a 4-methylcyclohexylamino group (CAS 61341-31-9) shares the same molecular formula (C₁₅H₁₈N₂O₂) and molar mass (258.32 g/mol) as the target compound . However, the methyl group’s position on the cyclohexane ring leads to distinct steric and conformational properties. For example:
- Crystallography : Analogous cyclohexane-containing compounds exhibit deviations in planarity (e.g., 0.173 Å for C13 in compound 4d’ ), suggesting that methyl positioning could alter crystal packing and solubility.
Amino-Substituted Derivatives: 4-Amino-2-Aryl-1H-isoindole-1,3(2H)-diones
Derivatives with aryl substituents (e.g., phenyl, fluorophenyl) at the 2-position demonstrate substituent-dependent electrochemical and optical properties :
- Electrochemical Behavior : Electron-withdrawing groups (e.g., pentafluoro-λ⁶-sulfanyl) on the aryl ring lead to irreversible reduction processes (e.g., compounds 4d and 4g), whereas others exhibit quasi-reversible behavior . The target compound’s 3-methylcyclohexyl group, being less electron-withdrawing, may favor reversible reduction.
Methoxy and Imidazole Derivatives
Imidazole-containing 4-methoxy-1H-isoindole-1,3(2H)-diones (e.g., Figure 12 in ) show structure-activity relationships (SAR) in serotonin and dopamine receptor modulation :
- Receptor Affinity: Methoxy and imidazole substituents enhance 5-HT₁ₐ and D₂ receptor binding.
Fluorinated Derivatives
5-Fluoro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione (compound 13 in ) highlights the impact of fluorine on anticonvulsant activity :
- Spectroscopic Properties : Fluorine substitution shifts IR carbonyl stretches (e.g., 1776 cm⁻¹ for C=O), whereas the target compound’s cyclohexyl group may reduce vibrational mode intensity due to increased steric bulk .
Data Table: Key Comparative Properties
*Inferred from analogous phthalimides .
Research Findings and Implications
- Structural Influence: The 3-methylcyclohexylamino group likely enhances lipophilicity compared to aryl or methoxy analogs, impacting solubility and membrane permeability .
- Electrochemical Profile : Unlike electron-withdrawing aryl derivatives, the target compound may exhibit reversible reduction, suggesting stability in redox environments .
- Therapeutic Potential: While fluorinated and methoxy derivatives show anticonvulsant or receptor-modulating activity, the target compound’s biological effects remain unexplored. Comparative in vitro assays are needed.
Biological Activity
4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the isoindoline derivatives class, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer research and neurological disorders.
The compound's molecular formula is C15H18N2O2, with a molecular weight of 258.32 g/mol. Its structure features a unique 3-methylcyclohexylamine group, which influences its biological activity and pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 61341-30-8 |
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione |
| InChI Key | SAPACDFRZIECAB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Amyloid Aggregation : The compound has shown potential in inhibiting the aggregation of amyloid proteins, which is significant in Alzheimer's disease research.
- Dopamine Receptor Interaction : Preliminary studies suggest that it may interact with dopamine receptors, indicating potential applications in treating neurological disorders.
In Vitro Studies
Research has indicated that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies on related isoindole derivatives have demonstrated their ability to inhibit the viability of A549 lung adenocarcinoma cells. The IC50 values for these compounds were observed as follows:
| Cell Line | Compound 4 IC50 (μM) | Compound 3 IC50 (μM) |
|---|---|---|
| A549 | 116.26 | 114.25 |
| HeLa | 140.60 | 148.59 |
These results suggest that the compound exhibits significant anticancer activity and could be a candidate for further development .
In Vivo Studies
In vivo studies using nude mice xenograft models have been conducted to evaluate the therapeutic potential of isoindole derivatives against cancer. The treatment groups showed reduced tumor sizes compared to control groups, indicating promising anticancer effects. The compounds were administered intravenously at varying doses, demonstrating a dose-dependent response in tumor growth inhibition .
Case Studies
Recent case studies have highlighted the efficacy of isoindole derivatives in preclinical settings:
- A549-Luc Xenograft Model : Mice injected with A549-Luc cells showed significant tumor growth inhibition when treated with compound derivatives over a period of 60 days. Histopathological analyses confirmed reduced tumor proliferation and improved survival rates among treated groups compared to controls .
- Toxicological Assessments : Toxicological studies indicated that while these compounds exhibit potent anticancer activity, they also necessitate careful evaluation of their safety profiles to ascertain any adverse effects on vital organs during prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
